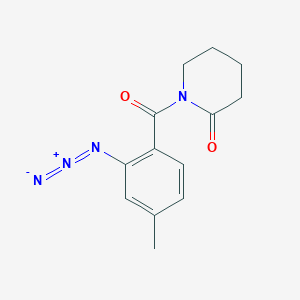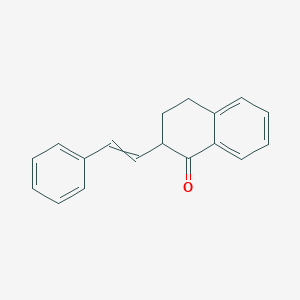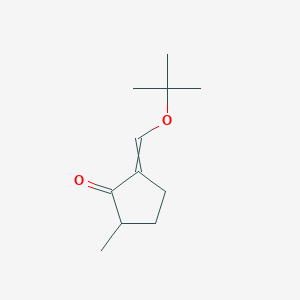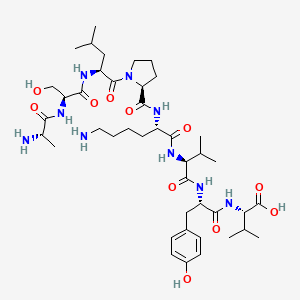![molecular formula C10H14O B12523880 5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene CAS No. 835596-42-4](/img/structure/B12523880.png)
5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene is an organic compound characterized by its unique structure, which includes a conjugated diene system and an alkyne functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene can be achieved through several methods. One common approach involves the reaction of penta-1,3-diene with pent-3-yn-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydride to deprotonate the alcohol, facilitating the nucleophilic attack on the diene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents such as halogens (Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alkenes or alkanes .
Applications De Recherche Scientifique
5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene involves its interaction with molecular targets through its reactive functional groups. The conjugated diene system allows for participation in cycloaddition reactions, while the alkyne group can undergo nucleophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Penta-1,3-diene: A simpler conjugated diene without the alkyne group.
Pent-3-yn-1-ol: An alkyne with a hydroxyl group, lacking the conjugated diene system.
Hexa-1,3,5-triene: A conjugated triene with similar reactivity but different structural properties.
Uniqueness
5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene is unique due to the combination of a conjugated diene and an alkyne group within the same molecule. This dual functionality provides a versatile platform for various chemical transformations and applications .
Propriétés
Numéro CAS |
835596-42-4 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
5-penta-2,4-dienoxypent-2-yne |
InChI |
InChI=1S/C10H14O/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7H,1,8-10H2,2H3 |
Clé InChI |
IEDHNLNALZSYSM-UHFFFAOYSA-N |
SMILES canonique |
CC#CCCOCC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)
![2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B12523848.png)
![3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523856.png)
![Dichlorobis[(2-fluorophenyl)methyl]stannane](/img/structure/B12523863.png)
![7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide](/img/structure/B12523867.png)

![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)


![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
